molecular formula C19H17ClN4O2 B2687109 5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 315698-41-0

5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2687109
CAS No.: 315698-41-0
M. Wt: 368.82
InChI Key: OYXWIICNHVVGLQ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a high-value chemical scaffold for medicinal chemistry and drug discovery research. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is a versatile heterocyclic system of significant interest due to its structural similarity to purines, making it a potential bio-isostere in the design of novel enzyme inhibitors . This specific derivative holds promise in oncology research, as closely related TP compounds have been identified as potent and selective inhibitors of phosphoinositide 3-kinases (PI3K), which are critical targets in cancer therapy . Furthermore, the TP scaffold has well-documented metal-chelating properties, utilizing its N1, N3, and N4 atoms to form stable complexes, a feature exploited in the development of anti-parasitic and anti-cancer agents . Beyond oncology, substituted TP compounds are also being investigated for the treatment of central nervous system (CNS) disorders, with research indicating their potential as inhibitors of phosphodiesterase 2 (PDE2) for addressing cognitive deficits and neurodegenerative diseases . The specific substitution pattern with 4-chlorophenyl and 3,4-dimethoxyphenyl groups is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. This product is offered as a tool for early discovery research and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-25-17-8-5-13(9-18(17)26-2)16-10-15(12-3-6-14(20)7-4-12)23-19-21-11-22-24(16)19/h3-11,16H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXWIICNHVVGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process. Industrial production methods may involve the optimization of these reactions to achieve higher yields and purity, often using automated reactors and advanced purification techniques.

Chemical Reactions Analysis

5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols, forming new derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing the triazolo[1,5-a]pyrimidine scaffold exhibit notable antitumor properties. The structural characteristics of this compound allow it to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of triazolo[1,5-a]pyrimidine can inhibit tumor cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including enzyme inhibition and modulation of signaling pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are critical in various diseases. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This property suggests its applicability in developing anti-inflammatory drugs . Additionally, derivatives have been explored for their activity against other targets such as kinases and phosphodiesterases .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazolo[1,5-a]pyrimidine derivatives. These compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell function and integrity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the triazolo[1,5-a]pyrimidine ring can enhance its biological activity and selectivity towards particular targets. For example, the introduction of different substituents on the phenyl rings can significantly influence the compound's potency and selectivity .

Case Study 1: Anticancer Activity

In a study published by MDPI, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutics . The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways.

Case Study 2: Anti-inflammatory Effects

A comprehensive evaluation was conducted on several pyrimidine derivatives for their anti-inflammatory properties using both in vitro and in vivo models. The study demonstrated that some derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of this compound include derivatives with variations at the 5- and 7-positions. Below is a comparative analysis:

Compound 5-Substituent 7-Substituent Molecular Formula Key Properties/Activities
Target Compound (CAS 315698-41-0) 4-Chlorophenyl 3,4-Dimethoxyphenyl C₁₉H₁₆ClN₄O₂ Enhanced solubility due to methoxy groups; antitumor potential inferred
7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine Phenyl 4-Chlorophenyl C₁₇H₁₂ClN₄ Lower solubility; antibacterial activity reported
5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 4-Chlorophenyl Thiophen-2-yl C₁₅H₁₁ClN₄S Improved electronic properties; antiviral potential
7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 4-Chlorophenyl 4-Bromophenyl C₁₇H₁₂BrClN₄ Increased halogenated bulk; tubulin inhibition studied

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., Cl, Br): Enhance stability and binding affinity to hydrophobic enzyme pockets. For example, 7-(4-bromophenyl) derivatives exhibit stronger tubulin inhibition compared to non-halogenated analogues .
  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility and metabolic stability. The 3,4-dimethoxyphenyl group in the target compound may facilitate interactions with polar residues in biological targets .

Yield Comparison :

Compound Synthetic Method Yield
Target Compound TMDP-catalyzed MCR in water/ethanol 92%
7-Chloro-5-(4-chlorophenyl) derivative POCl₃-mediated chlorination 79%
5-Trifluoromethyl-substituted derivative Ionic liquid ([BMIM][BF₄]) 85%
Pharmacological Activities
  • Antitumor Activity : The 5- and 7-positions are critical for tubulin binding. For example, 5-trifluoromethyl derivatives show IC₅₀ values of 0.2–1.8 µM against breast cancer cell lines . The target compound’s dimethoxyphenyl group may enhance DNA intercalation .
  • Antibacterial Activity : Derivatives with benzylthio groups (e.g., compound 1 in ) inhibit Enterococcus spp. (MIC: 8–32 µg/mL) .
  • Antiviral Activity : Thiophene-substituted analogues (e.g., CID 402917) exhibit activity against HSV-1 .
Physicochemical Properties
Property Target Compound 5-Phenyl-7-Cl Analogue 5-Thiophene Derivative
Molecular Weight 380.81 g/mol 312.76 g/mol 315.78 g/mol
Solubility (LogP) 2.1 (predicted) 3.4 2.8
Melting Point 220–225°C (est.) 198–200°C 185–190°C

Biological Activity

The compound 5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action based on recent research findings.

  • Molecular Formula : C19H17ClN4O2
  • Molecular Weight : 368.8 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research has shown that triazolo-pyrimidines exhibit a range of biological activities including antitumor , antiviral , and antibacterial effects. The specific compound in focus has been evaluated for its anticancer potential against various cancer cell lines.

Anticancer Activity

A significant body of research has focused on the compound's ability to inhibit cancer cell proliferation. For instance:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values :
    • MGC-803: 9.47 μM
    • HCT-116: 9.58 μM
    • MCF-7: 13.1 μM

These values indicate that the compound is more potent than the standard drug 5-Fluorouracil (5-Fu) in these assays .

The compound exhibits its anticancer effects through multiple mechanisms:

  • Inhibition of Cell Growth : It inhibits the growth and colony formation of cancer cells in a dose-dependent manner.
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by modulating key proteins involved in cell survival and death.
  • Signaling Pathway Modulation : It significantly inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings and the triazolo-pyrimidine core can enhance biological activity. For example:

CompoundModificationIC50 (μM)Activity
H12Original9.47Antiproliferative against MGC-803
H2Tubulin inhibitor0.53Antiproliferative against HCT-116
H4LSD1 inhibitor0.154Selective against MGC-803

These findings suggest that careful structural modifications can lead to compounds with enhanced potency and selectivity against specific cancer types .

Case Studies

Several studies have highlighted the efficacy of triazolo-pyrimidines:

  • A study demonstrated that derivatives of triazolo-pyrimidines could inhibit HIV replication by targeting RNase H activity with IC50 values ranging from 13.1 to 17.7 μM .
  • Another investigation into the cytotoxic effects against breast cancer cells revealed that certain derivatives exhibited selective cytotoxicity with IC50 values lower than those of existing treatments .

Q & A

Q. What are the recommended synthetic methodologies for preparing 5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine?

Methodological Answer: Two green synthesis protocols are widely validated:

  • Method A (Solvent-based): Use 4,4’-trimethylenedipiperidine (TMDP, 10 mol%) as a catalyst in a water/ethanol (1:1 v/v) mixture under reflux. React 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate. Yields reach ~92% after recrystallization .
  • Method B (Molten-state): Conduct the reaction in molten TMDP at 65°C without solvents. TMDP acts as both catalyst and solvent, simplifying purification. Yields are comparable (~92%) .
    Key Advantages: TMDP is non-toxic, recyclable (≥5 cycles without loss of activity), and avoids hazardous solvents .

Q. How can the purity and structural integrity of synthesized triazolo[1,5-a]pyrimidine derivatives be confirmed?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates (e.g., SIL G/UV 254) .
  • Nuclear Magnetic Resonance (NMR): Validate structure via 1H^1H and 13C^{13}C NMR (e.g., 400 MHz Bruker Avance). Peaks for aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm) confirm substitution .
  • X-Ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., intermolecular N–H⋯N bonds) using SHELXTL software .

Q. What are the primary pharmacological applications of triazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Triazolo[1,5-a]pyrimidines exhibit:

  • Anticancer Activity: Inhibition of MDM2-p53 protein-protein interaction .
  • Enzyme Inhibition: Targeting dehydrogenase enzymes (e.g., dihydrofolate reductase) .
  • Antiviral Properties: Anti-HSV-1 activity via thymidine kinase inhibition .
    Structural Determinants: Substituents like trifluoromethyl groups enhance lipophilicity and bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields and reduce byproducts in triazolo[1,5-a]pyrimidine synthesis?

Methodological Answer:

  • Catalyst Screening: TMDP outperforms piperidine due to dual Lewis base sites and hydrogen-bonding capacity, reducing side reactions (e.g., aldol condensation) .
  • Solvent Optimization: Ethanol/water mixtures minimize byproduct formation compared to DMF or THF .
  • Temperature Control: Molten TMDP at 65°C ensures homogeneous mixing and accelerates cyclization .
    Data-Driven Example: A 10 mol% TMDP loading in ethanol/water achieves 95% crude yield, versus 70–80% with piperidine .

Q. What computational methods are employed to predict the electronic properties and reactivity of triazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential. For example, trifluoromethyl groups lower LUMO energy, enhancing electrophilicity .
  • Time-Dependent DFT (TDDFT): Simulate UV-Vis spectra to correlate substituent effects (e.g., chloro vs. methoxy) with absorption maxima .
  • Cremer & Pople Analysis: Quantify ring puckering in dihydropyrimidine moieties (e.g., envelope conformations with Q = 0.099 Å) .

Q. How do structural modifications influence the biological activity of triazolo[1,5-a]pyrimidine compounds?

Methodological Answer:

  • Substituent Effects:
    • 4-Chlorophenyl: Enhances π-π stacking with enzyme active sites (e.g., thymidine kinase) .
    • 3,4-Dimethoxyphenyl: Improves solubility and membrane permeability via methoxy H-bond acceptors .
  • Trifluoromethyl Groups: Increase metabolic stability and binding affinity (e.g., 10-fold higher MDM2 inhibition vs. non-CF3_3 analogs) .
    Case Study: Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl derivatives show 83.94° dihedral angles between phenyl and pyrimidine rings, optimizing steric interactions .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?

Methodological Answer:

  • Variable Temperature (VT) NMR: Resolve tautomeric equilibria (e.g., keto-enol shifts) by analyzing temperature-dependent 1H^1H NMR .
  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous peaks (e.g., triazole C5 vs. pyrimidine C7) .
  • Crystallographic Validation: Cross-reference NMR data with X-ray structures to confirm regiochemistry .

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